molecular formula C12H15NS B12764757 2-Ethyl-2-methyl-4-phenyl-3-thiazoline CAS No. 91642-80-7

2-Ethyl-2-methyl-4-phenyl-3-thiazoline

Cat. No.: B12764757
CAS No.: 91642-80-7
M. Wt: 205.32 g/mol
InChI Key: JILZPNZLKBLSDX-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4-phenyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its unique structure, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-4-phenyl-3-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-2-methyl-4-phenyl-3-thiazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3-thiazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-3-thiazoline: Lacks the ethyl group at the 2-position.

    2-Ethyl-4-phenyl-3-thiazoline: Lacks the methyl group at the 2-position.

    2-Ethyl-2-methyl-3-thiazoline: Lacks the phenyl group at the 4-position.

Uniqueness

2-Ethyl-2-methyl-4-phenyl-3-thiazoline is unique due to the presence of both ethyl and methyl groups at the 2-position and a phenyl group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91642-80-7

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-ethyl-2-methyl-4-phenyl-5H-1,3-thiazole

InChI

InChI=1S/C12H15NS/c1-3-12(2)13-11(9-14-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

JILZPNZLKBLSDX-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(CS1)C2=CC=CC=C2)C

Origin of Product

United States

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